molecular formula C17H13N3O2 B050598 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile CAS No. 120627-50-1

2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile

Cat. No.: B050598
CAS No.: 120627-50-1
M. Wt: 291.3 g/mol
InChI Key: NXNXQRLLOROGPU-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile is a chemical compound with the molecular formula C17H13N3O2 and a molecular weight of 291.3 g/mol. This compound is characterized by the presence of an indole ring substituted with a benzyl group and a nitro group, along with an acetonitrile group attached to the indole ring.

Preparation Methods

The synthesis of 2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids and bases, along with specific catalysts to facilitate the nitration and subsequent reactions.

Chemical Reactions Analysis

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, strong acids for nitration, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and indole ring also play a role in its activity by facilitating binding to specific receptors and enzymes.

Comparison with Similar Compounds

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile can be compared with other indole derivatives, such as:

    1-Benzylindole: Lacks the nitro and acetonitrile groups, resulting in different chemical and biological properties.

    5-Nitroindole: Lacks the benzyl and acetonitrile groups, affecting its reactivity and applications.

    Indole-3-acetonitrile: Contains an acetonitrile group but lacks the benzyl and nitro groups, leading to different uses and effects.

The uniqueness of 2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(1-benzyl-5-nitroindol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-8-14-15-9-11-19(12-13-4-2-1-3-5-13)16(15)6-7-17(14)20(21)22/h1-7,9,11H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXQRLLOROGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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